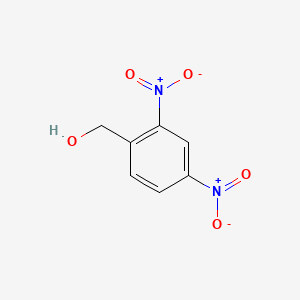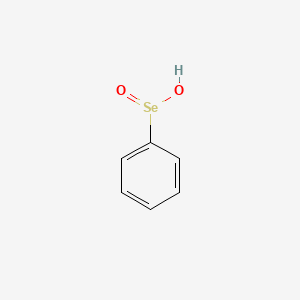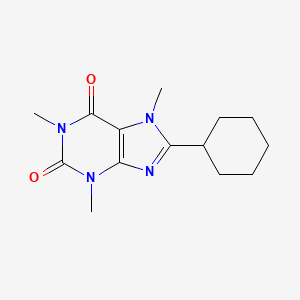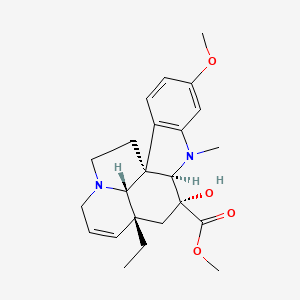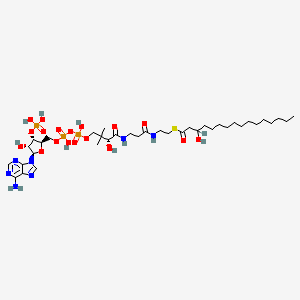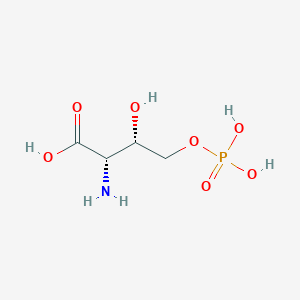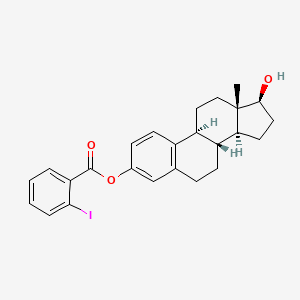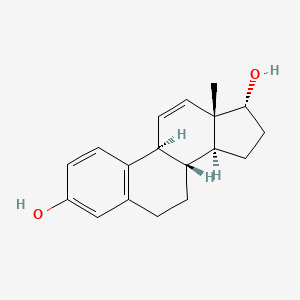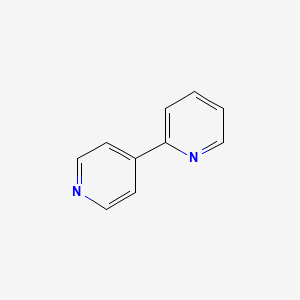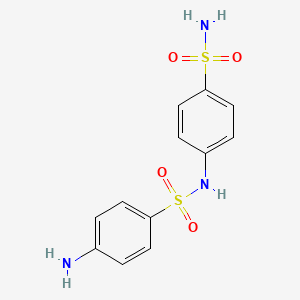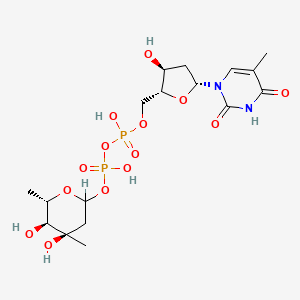
dTDP-L-mycarose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-L-mycarose is a dTDP-sugar.
Aplicaciones Científicas De Investigación
Pharmacological Effects and Therapeutic Targets
dTDP-L-mycarose, as part of certain drugs, plays a role in various pharmacological actions and therapeutic utilizations. One of the compounds studied, DT-13, is an active research drug with a range of pharmacological effects. It has shown multiple therapeutic potentials, including anti-tumor activities and significant anti-inflammatory, cardioprotective, hepatoprotective, and immunomodulating effects. Despite these potentials, DT-13 has not been thoroughly studied for its actions on certain types of cancers or its effects on carbohydrate and glucose metabolism, suggesting areas for future exploration (Khan et al., 2018).
Digital Twin Technology in Supply Chain Management
Although not directly linked to the biochemical aspects of dTDP-L-mycarose, the concept of Digital Twin (DT) is relevant in the broader scope of product value chains and supply chain management, which can impact the delivery and production of pharmaceuticals. The decoupling point paradigms in global supply chains, a concept integral to DT, involves understanding and managing product and supply structures, as well as information sharing, crucial for responsive and flexible pharmaceutical supply chains (Banerjee et al., 2012).
Computational Techniques in Health Sciences
The use of computational techniques, such as machine learning and data mining, is increasingly vital in biosciences, including areas like drug discovery and development. These techniques are pivotal in transforming information into valuable knowledge, which can be applied in understanding and utilizing compounds like dTDP-L-mycarose in various therapeutic areas, such as diabetes research (Kavakiotis et al., 2017).
Targeting and Delivery of Anticancer Drugs
The study of targeting and delivery strategies is crucial in the application of compounds like dTDP-L-mycarose in anticancer drugs. Different drug targeting and delivery (DTD) strategies aim to enhance the efficacy and reduce the side effects of such drugs. Understanding the active and passive tactics of DTD, and exploring the use of bioactive substances and functionalized polymers or nanoparticles in DTD, can provide insights into the effective application of dTDP-L-mycarose in cancer treatment (Wang & Guo, 2013).
Neurodegenerative Diseases and ALS-TDP Model
The study of neurodegenerative diseases and the development of models like ALS-TDP, which is related to the TDP-43 proteinopathies, is essential in understanding the therapeutic potential of compounds like dTDP-L-mycarose. Therapeutic effects of autophagy activators, such as rapamycin, have been demonstrated in such models, indicating potential pathways for the treatment of neurodegenerative diseases using compounds that can affect these pathways (Soong & Wu, 2015).
Propiedades
Número CAS |
39950-81-7 |
|---|---|
Nombre del producto |
dTDP-L-mycarose |
Fórmula molecular |
C17H28N2O14P2 |
Peso molecular |
546.4 g/mol |
Nombre IUPAC |
[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H28N2O14P2/c1-8-6-19(16(23)18-15(8)22)12-4-10(20)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,24)14(21)9(2)30-13/h6,9-14,20-21,24H,4-5,7H2,1-3H3,(H,25,26)(H,27,28)(H,18,22,23)/t9-,10-,11+,12+,13?,14-,17+/m0/s1 |
Clave InChI |
WILFWCJMOXHLEQ-SQHZWGCWSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@](CC(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
SMILES canónico |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
Sinónimos |
thymidinediphosphomycarose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



